molecular formula C5H6ClN3O2S B13244222 (5-Chloropyrazin-2-yl)methanesulfonamide

(5-Chloropyrazin-2-yl)methanesulfonamide

Katalognummer: B13244222
Molekulargewicht: 207.64 g/mol
InChI-Schlüssel: NYTYPRPEWGWSHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Chloropyrazin-2-yl)methanesulfonamide is a chemical compound with the molecular formula C5H6ClN3O2S It is a derivative of pyrazine, a heterocyclic aromatic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloropyrazin-2-yl)methanesulfonamide typically involves the functionalization of pyrazine derivatives. One common method is the transition metal-catalyzed cross-coupling reactions, such as the Sonogashira, Heck, Suzuki, and Stille reactions . These reactions are generally used for carbon–carbon and carbon–heteroatom bond formation on pyrazines. For example, N-(3-Chloropyrazin-2-yl)-methanesulfonamide can be subjected to classical Sonogashira conditions with various acetylenes followed by base-induced cyclization, resulting in the formation of substituted pyrrolo[2,3-b]pyrazines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.

Analyse Chemischer Reaktionen

Types of Reactions

(5-Chloropyrazin-2-yl)methanesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: Involving the replacement of a functional group with another group.

    Oxidation and Reduction Reactions: Involving the gain or loss of electrons.

    Cyclization Reactions: Formation of cyclic compounds from linear precursors.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include transition metal catalysts (e.g., palladium), bases (e.g., potassium carbonate), and solvents (e.g., dimethylformamide). Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the Sonogashira reaction with acetylenes can lead to the formation of substituted pyrrolo[2,3-b]pyrazines .

Wissenschaftliche Forschungsanwendungen

(5-Chloropyrazin-2-yl)methanesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of (5-Chloropyrazin-2-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyrazine: The parent compound of (5-Chloropyrazin-2-yl)methanesulfonamide, used in various chemical and pharmaceutical applications.

    Chloropyrazine Derivatives: Compounds with similar structures but different functional groups, such as (3-Chloropyrazin-2-yl)methanesulfonamide.

Eigenschaften

Molekularformel

C5H6ClN3O2S

Molekulargewicht

207.64 g/mol

IUPAC-Name

(5-chloropyrazin-2-yl)methanesulfonamide

InChI

InChI=1S/C5H6ClN3O2S/c6-5-2-8-4(1-9-5)3-12(7,10)11/h1-2H,3H2,(H2,7,10,11)

InChI-Schlüssel

NYTYPRPEWGWSHS-UHFFFAOYSA-N

Kanonische SMILES

C1=C(N=CC(=N1)Cl)CS(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.